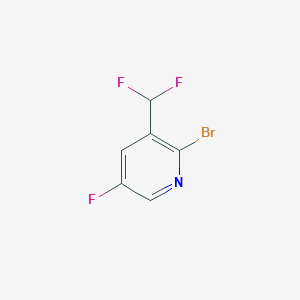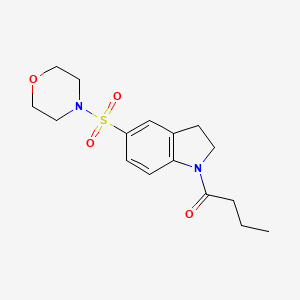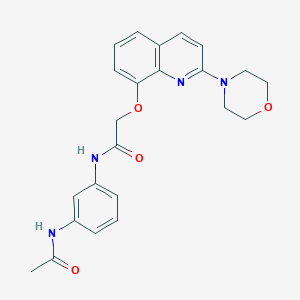
5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications. These insights can be used to infer possible properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation and conversion to diethylamide . Similarly, the synthesis of a novel CCR5 antagonist includes elimination, reduction, and bromination reactions . These methods suggest that the synthesis of "5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide" could also involve halogenation, amide formation, and possibly arylation steps.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and X-ray diffraction studies . These techniques can provide detailed information about the bond lengths, angles, and overall geometry of the molecule. For example, the crystal structure of a related indazole derivative is determined to be in the triclinic system with specific bond angles and lengths . This suggests that a similar approach could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. For example, the presence of bromo and chloro substituents in the related compounds indicates potential for further substitution reactions or participation in cross-coupling reactions . The amide group is typically less reactive but can engage in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of halogen atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and crystalline structure . The substituted benzamide derivatives have been shown to exhibit antimicrobial activity, suggesting potential biological applications . The antipyrine-like derivatives' crystal packing is stabilized by hydrogen bonds and π-interactions, which could also be relevant for the compound .
Aplicaciones Científicas De Investigación
Antiviral Activity : Another related study on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a structural similarity to the compound , showed that these derivatives exhibited marked antiretroviral activity in cell culture, particularly against retroviruses including human immunodeficiency virus. However, these compounds showed poor activity against DNA viruses such as herpes simplex virus and cytomegalovirus. This highlights the potential of pyrimidinyl derivatives in antiretroviral therapy (Hocková et al., 2003).
Antifungal Activity : A novel series of pyrimidine derivatives containing an amide moiety were synthesized and their antifungal activities were evaluated. Compounds such as 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed higher antifungal activity against certain strains, indicating the potential of these compounds in developing new antifungal agents (Wu et al., 2021).
Synthesis of Antitumor Agents : The synthesis of antitumor agents like nilotinib involves intermediates related to 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide. The detailed synthetic pathway, including reactions with various intermediates, leads to the final antitumor compound, showcasing the importance of such pyrimidinyl derivatives in medicinal chemistry (Wang Cong-zhan, 2009).
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O2/c14-9-2-3-11(15)10(8-9)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWEWXPPXFWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)
![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)



![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)
![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)